2-[(3-Imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]-6-nitrobenzoic acid
Overview
Description
2-[(3-Imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]-6-nitrobenzoic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, a phenyl group, and a nitrobenzoic acid group, making it a unique and versatile molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]-6-nitrobenzoic acid typically involves multistep reactions. One common synthetic route includes the following steps:
Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with the imidazo[1,2-a]pyridine core in the presence of a palladium catalyst.
Carbamoylation: The carbamoyl group is introduced by reacting the phenyl-imidazo[1,2-a]pyridine intermediate with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]-6-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Halogenated Derivatives: Formed by electrophilic aromatic substitution.
Scientific Research Applications
2-[(3-Imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]-6-nitrobenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-Imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Nitrobenzoic Acid Derivatives: Compounds with a nitrobenzoic acid moiety that have antimicrobial and anticancer properties.
Uniqueness
2-[(3-Imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]-6-nitrobenzoic acid is unique due to its combination of the imidazo[1,2-a]pyridine core, phenyl group, and nitrobenzoic acid moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(3-imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]-6-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O5/c26-20(15-7-4-8-17(25(29)30)19(15)21(27)28)22-14-6-3-5-13(11-14)16-12-24-10-2-1-9-18(24)23-16/h1-12H,(H,22,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYFPKDHQIOYQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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